molecular formula C13H19NO3 B2955051 4-(3,5-Dimethoxyphenyl)piperidin-4-ol CAS No. 108447-66-1

4-(3,5-Dimethoxyphenyl)piperidin-4-ol

Cat. No.: B2955051
CAS No.: 108447-66-1
M. Wt: 237.299
InChI Key: IEEGCHLFFPMLIO-UHFFFAOYSA-N
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Description

Historical Context of Piperidine (B6355638) Derivatives in Contemporary Drug Discovery

The history of piperidine in medicine is rich and dates back to the isolation of the alkaloid piperine (B192125) from black pepper (Piper nigrum), which gave the heterocycle its name. ontosight.ai The piperidine structural motif is prevalent in numerous natural alkaloids, including morphine (analgesic), atropine (B194438) (anticholinergic), and coniine (a toxic alkaloid from poison hemlock). nih.gov This natural prevalence signaled its potential for biological activity and spurred synthetic efforts.

Industrially, piperidine is produced via the hydrogenation of pyridine. ontosight.ai Its derivatives have become one of the most important building blocks in the pharmaceutical industry. nih.gov The piperidine cycle is a component in more than twenty classes of pharmaceuticals, underscoring its significance. nih.govnih.gov The development of potent and selective therapeutic agents has often relied on the piperidine core, leading to blockbuster drugs used for a range of conditions, from psychiatric disorders to pain management. pensoft.net

Pharmacological Significance of the Piperidin-4-ol Moiety in Bioactive Molecules

The piperidin-4-ol moiety, and the closely related 4-arylpiperidin-4-ol scaffold, are of particular interest due to their proven track record in yielding compounds with significant biological activity. The hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating critical interactions with biological targets like receptors and enzymes. The piperidine nitrogen, which is typically protonated at physiological pH, can form ionic bonds and is crucial for the molecule's interaction with targets such as G-protein coupled receptors (GPCRs). mdpi.com

Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities. They have been investigated and developed as central nervous system (CNS) modulators, analgesics, antihistamines, anticancer agents, and antimicrobials. pensoft.net For instance, the 4-arylpiperidin-4-ol structure is a key feature in certain dopamine (B1211576) receptor antagonists like haloperidol, which are used as antipsychotic medications. nih.govnih.gov Furthermore, research has identified various piperidinol analogs with potential anti-tuberculosis and antifungal activities. mdpi.comnih.govnih.gov

Table 1: Selected Pharmacological Activities of Piperidine-Based Scaffolds

Pharmacological Activity Therapeutic Area Example Compound Classes
Anticancer Oncology Tubulin Polymerization Inhibitors, Apoptosis Inducers
Antipsychotic Neurology/Psychiatry Dopamine D2 Receptor Antagonists
Analgesic Pain Management Opioid Receptor Ligands
Antiviral Infectious Disease Influenza Virus Replication Inhibitors
Antimicrobial/Antifungal Infectious Disease Ergosterol (B1671047) Biosynthesis Inhibitors
Anti-Alzheimer's Neurology O-GlcNAcase (OGA) Inhibitors, Cholinesterase Inhibitors

Strategic Positioning of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol within Research Paradigms

While extensive research exists for the broader 4-arylpiperidin-4-ol class, this compound itself is primarily documented as a chemical intermediate and a building block for discovery chemistry. biosynth.combldpharm.com Its strategic importance lies in the combination of the validated piperidin-4-ol core with a 3,5-dimethoxyphenyl substituent, a moiety associated with distinct biological activities.

The dimethoxybenzene functional group is a feature of various pharmacologically active compounds. nih.govresearchgate.net Specifically, substitution patterns with multiple methoxy (B1213986) groups on a phenyl ring are found in molecules with potent anticancer properties. nih.gov For example, the 3,4,5-trimethoxyphenyl group is a well-known feature of compounds that inhibit tubulin polymerization, a validated anticancer mechanism. nih.govmdpi.com The 3,5-dimethoxy substitution pattern, as seen in the compound of interest, is explored for its potential to confer unique electronic and steric properties that could lead to novel biological activities, including antioxidant and cytotoxic effects. ontosight.aipensoft.net

Therefore, this compound is strategically positioned as a probe molecule. Its synthesis allows researchers to investigate how the specific electronic and structural contributions of the 3,5-dimethoxyphenyl group modulate the known pharmacological profile of the 4-arylpiperidin-4-ol scaffold. It serves as a valuable starting point for generating libraries of more complex molecules for screening against various therapeutic targets, particularly in oncology and neuroscience. google.com

Foundational Principles and Research Objectives for the Investigation of this Chemical Compound

The investigation of this compound is founded on the principle of molecular hybridization, where two or more pharmacophoric units are combined to create a new chemical entity with potentially enhanced or novel activity. The foundational principles guiding its study are:

Scaffold Hopping and Decoration: Utilizing the proven 4-arylpiperidin-4-ol scaffold as a reliable template for biological activity and "decorating" it with the 3,5-dimethoxyphenyl group to explore new chemical space and target interactions.

Structure-Activity Relationship (SAR) Exploration: Using this compound as a parent structure to systematically study how modifications to the piperidine nitrogen, the hydroxyl group, or the dimethoxyphenyl ring affect biological potency and selectivity.

Target-Based Drug Design: Designing analogs based on this structure to interact with specific biological targets implicated in disease. For example, leveraging the known CNS activity of the piperidine core and the potential neuroprotective effects of methoxylated phenyl groups to design agents for neurological disorders. nih.govacs.org

The primary research objectives for the synthesis and evaluation of this compound and its derivatives would logically include:

Chemical Synthesis and Characterization: To develop efficient synthetic routes to produce the compound and its analogs in high purity for biological testing. google.com

In Vitro Biological Screening: To assess the compound's activity across a panel of relevant biological assays, such as cytotoxicity screens against cancer cell lines, receptor binding assays (e.g., for dopamine or serotonin (B10506) receptors), or enzyme inhibition assays. nih.gov

Mechanism of Action Studies: For any identified "hit" compounds, to elucidate the specific molecular mechanism through which they exert their biological effect.

Pharmacokinetic Profiling: To evaluate the compound's drug-like properties, such as solubility, stability, and membrane permeability, to determine its potential for further development.

In essence, this compound represents a rational starting point in drug discovery, combining a privileged scaffold with a biologically interesting substituent to enable the exploration of new therapeutic possibilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-16-11-7-10(8-12(9-11)17-2)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEGCHLFFPMLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCNCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 3,5 Dimethoxyphenyl Piperidin 4 Ol and Its Analogues

Retrosynthetic Analysis of the Piperidin-4-ol Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, thereby designing a feasible synthetic route. numberanalytics.come3s-conferences.orgresearchgate.net For 4-(3,5-Dimethoxyphenyl)piperidin-4-ol, the primary disconnection occurs at the C4-aryl bond, identifying N-protected-4-piperidone and a 3,5-dimethoxyphenyl organometallic species (such as a Grignard reagent) as key synthons. This approach is logical as the addition of an organometallic reagent to a ketone is a fundamental and high-yielding transformation for forming tertiary alcohols. icm.edu.plresearchgate.net

A further disconnection of the N-protected-4-piperidone intermediate breaks down the heterocyclic ring. This can be envisioned through the reverse of a Mannich condensation or a double aza-Michael addition, leading to simpler acyclic components like a primary amine, an aldehyde, and a ketone or divinyl ketone. nih.govacs.org This stepwise deconstruction highlights the central role of 4-piperidone (B1582916) derivatives as pivotal intermediates in the synthesis of the target molecule.

Established Synthetic Routes for Piperidin-4-one Precursors

The piperidin-4-one scaffold is a critical building block for a vast array of compounds. dtic.milsciencemadness.org Its synthesis has been extensively studied, with several established methods available.

Mannich Condensation Reactions in Piperidin-4-one Synthesis

The Mannich reaction is a classic and widely utilized multicomponent reaction for synthesizing 4-piperidone derivatives. mdma.chmdma.ch A notable variation is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an acetonedicarboxylic acid ester, two equivalents of an aldehyde (like benzaldehyde), and a primary amine or ammonia. synarchive.comchempedia.infowikipedia.orgdrugfuture.com This reaction assembles the piperidone ring in a single step. wikipedia.org

The mechanism involves the initial formation of an imine from the aldehyde and amine, and an enol or enolate from the ketone component. These intermediates then react in a sequence of Mannich-type additions and subsequent cyclization to form the piperidine (B6355638) ring. The use of acetic acid as a solvent has been shown to improve yields and facilitate the isolation of pure products in these reactions. mdma.ch

Novel Cyclization Strategies for Piperidine Ring Formation

Beyond classical condensations, modern organic synthesis offers several innovative strategies for constructing the piperidine ring. nih.govorganic-chemistry.org

Intramolecular Cyclization: These methods involve forming the piperidine ring by creating a C-N or C-C bond within a linear precursor that already contains the requisite atoms. nih.govresearchgate.net Asymmetric deprotonation followed by an intramolecular cyclization under the influence of a chiral ligand can produce enantioenriched substituted piperidines. acs.org Other approaches include radical-mediated cyclizations and metal-catalyzed hydroamination of alkenes. nih.gov

Aza-Michael Addition: The intramolecular aza-Michael addition is a powerful tool for forming nitrogen-containing heterocycles. rsc.orgresearchgate.net A double aza-Michael addition, for instance, can be used to construct the 4-piperidone ring by reacting a primary amine with a divinyl ketone. nih.govacs.org This method is atom-efficient and can be used to create chiral 2-substituted 4-piperidone building blocks. nih.govacs.org

Regioselective Introduction of the 3,5-Dimethoxyphenyl Moiety

Once the N-protected 4-piperidone precursor is obtained, the final key step is the regioselective installation of the 3,5-dimethoxyphenyl group at the C4 position to generate the tertiary alcohol.

Organometallic Additions to Piperidin-4-ones, e.g., Grignard Reagents

The most direct and common method for this transformation is the nucleophilic addition of an organometallic reagent to the C4 carbonyl of the piperidone. The Grignard reaction is exceptionally well-suited for this purpose. nih.govescholarship.org

Specifically, 3,5-dimethoxyphenylmagnesium bromide, prepared from the corresponding 1-bromo-3,5-dimethoxybenzene (B32327) and magnesium turnings, is reacted with an N-protected 4-piperidone (e.g., N-Boc-4-piperidone). The nucleophilic aryl group attacks the electrophilic carbonyl carbon, and subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound. icm.edu.plresearchgate.net This one-step reaction forms both the required C-C bond and the tertiary alcohol functionality with high efficiency.

Table 1: Representative Grignard Reaction for Aryl Moiety Introduction This is an interactive table. You can sort and filter the data.

Piperidone Precursor Grignard Reagent Solvent Typical Conditions Product
N-Boc-4-piperidone 3,5-dimethoxyphenylmagnesium bromide Tetrahydrofuran (THF) 0 °C to room temp. N-Boc-4-(3,5-dimethoxyphenyl)piperidin-4-ol
N-Benzyl-4-piperidone Phenylmagnesium bromide Diethyl ether Reflux N-Benzyl-4-phenylpiperidin-4-ol

Cross-Coupling Methodologies for Aryl-Piperidine Linkage

Palladium-catalyzed cross-coupling reactions represent a powerful alternative for forming C-C bonds, particularly aryl-heterocycle linkages. nih.govicmpp.roresearchgate.netyoutube.comrsc.org While less direct for synthesizing the target tertiary alcohol in one step, they are crucial for creating 4-arylpiperidine analogues which can be precursors.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. libretexts.orgwwjmrd.commdpi.com A strategy could involve coupling a piperidine-derived boronic ester with 1-bromo-3,5-dimethoxybenzene. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic ester, and reductive elimination to form the C-C bond. libretexts.org

Buchwald-Hartwig Amination: While primarily a C-N bond-forming reaction, its principles are central to modern palladium catalysis. nih.govthieme-connect.comrsc.orgwikipedia.orgresearchgate.net The development of highly active palladium catalysts and specialized ligands for these reactions has enabled the coupling of a wide range of substrates under mild conditions, which is also beneficial for C-C coupling methodologies. wikipedia.org

These cross-coupling methods offer versatility, especially for creating a library of analogues with different aryl substitutions, but for the specific synthesis of this compound, the Grignard addition to a 4-piperidone precursor remains the more direct and convergent approach.

Table 2: Comparison of Synthetic Methodologies This is an interactive table. You can sort and filter the data.

Methodology Key Reaction Main Application Advantages Disadvantages
Piperidone Synthesis Mannich Condensation Formation of piperidin-4-one ring Multicomponent, atom-economical Can produce complex mixtures, purification may be difficult
Aza-Michael Addition Formation of piperidin-4-one ring High-yielding, can be stereoselective Requires specialized precursors (e.g., divinyl ketones)
Aryl Introduction Grignard Addition C-C bond and tertiary alcohol formation Direct, one-step, high efficiency Sensitive to moisture and acidic protons

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Therefore, the development of methods for the stereoselective synthesis of this compound is of paramount importance.

The asymmetric synthesis of piperidine derivatives can be effectively achieved through the use of chiral auxiliaries and catalysts. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones, camphor-derived auxiliaries (like camphorsultam), and pseudoephedrine. wikipedia.orgsigmaaldrich.comresearchgate.net For instance, Evans' oxazolidinone auxiliaries are widely employed in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high predictability and efficiency. researchgate.netwilliams.eduresearchgate.net In the context of piperidine synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the piperidine ring or the introduction of substituents.

Chiral catalysts, on the other hand, can induce enantioselectivity in a reaction without being covalently bonded to the substrate. nih.gov This approach is often more atom-economical. Various types of chiral catalysts have been developed for the synthesis of piperidines, including metal-based catalysts and organocatalysts. For example, iridium-catalyzed hydrogen borrowing amination allows for the stereoselective synthesis of substituted piperidines. nih.gov Organocatalysis, utilizing small organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis, with proline and its derivatives being prominent examples in promoting enantioselective reactions. nih.gov The enzymatic reduction of ketone precursors using carbonyl reductases is another effective method for producing chiral 3-substituted-4-hydroxypiperidines with high enantiomeric excess. rsc.org

Table 1: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral Auxiliary Type Typical Applications
(S)-4-Benzyl-2-oxazolidinone Oxazolidinone Asymmetric alkylations, aldol reactions
(1S)-(-)-2,10-Camphorsultam Camphor-derived Asymmetric alkylations, Michael additions
(1S,2S)-(+)-Pseudoephedrine Ephedrine-derived Asymmetric alkylations

When a stereoselective synthesis is not employed, or if it results in a mixture of enantiomers, resolution techniques are necessary to separate the desired stereoisomer.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the separation of enantiomers. phenomenex.comeijppr.com CSPs are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.com Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases (donor-acceptor). eijppr.comnih.gov The choice of CSP and the mobile phase composition are critical for achieving successful enantioseparation. sigmaaldrich.com For 4-arylpiperidine derivatives, cellulose-based columns like Chiralcel OD and Chiralcel OJ have been successfully used for chiral resolution. nih.gov

Chemical Resolution: This method involves the conversion of a racemic mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. nih.gov Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. nih.gov After separation, the chiral resolving agent is removed to yield the pure enantiomers. For basic compounds like piperidine derivatives, chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used as resolving agents to form diastereomeric salts. sigmaaldrich.com

Table 2: Common Chiral Stationary Phases for HPLC

CSP Type Chiral Selector Separation Principle
Polysaccharide-based Cellulose or amylose derivatives Complexation, hydrogen bonding, dipole-dipole interactions
Protein-based e.g., α1-acid glycoprotein (B1211001) (AGP) Hydrophobic and polar interactions
Cyclodextrin-based α-, β-, or γ-cyclodextrin Inclusion complexation

Post-Synthetic Functionalization and Derivatization Approaches

Once the core structure of this compound is synthesized, further modifications can be introduced to explore structure-activity relationships.

The secondary amine of the piperidine ring is a common site for functionalization.

N-Alkylation: This involves the introduction of an alkyl group onto the piperidine nitrogen. Common methods include the reaction of the piperidine with an alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to an excess of the piperidine. researchgate.net

N-Arylation: The introduction of an aryl group on the piperidine nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.orgresearchgate.net This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable ligand (e.g., a phosphine), and a base. rsc.orgrsc.org This method is versatile and tolerates a wide range of functional groups on both the amine and the aryl partner. nih.govmdpi.com

Table 3: Common Reagents for N-Substitution of Piperidines

Reaction Reagents and Conditions
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, CH₃CN)

Modification of the substituents on the 4-phenyl ring can significantly impact the biological activity of the molecule. A patent describes the synthesis of various 4-aryl-4-hydroxypiperidine derivatives with different substitution patterns on the phenyl ring, including methoxy (B1213986), nitro, and halo groups. google.com These syntheses often start from correspondingly substituted precursors. For example, 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine was synthesized from 3-(p-methoxyphenyl)-Δ²-pentenylamine and formalin. google.com The synthesis of 4-arylpiperidines can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Shapiro reactions, starting from a protected 4-piperidone. researchgate.netnih.gov This allows for the introduction of a wide variety of substituted aryl groups.

The tertiary hydroxyl group at the C4 position of the piperidine ring offers another point for derivatization.

Ether Formation (O-Alkylation): The formation of an ether can be achieved by reacting the alcohol with an alkyl halide in the presence of a strong base to deprotonate the hydroxyl group. However, for tertiary alcohols, elimination reactions can be a competing side reaction. Alternative methods, such as the Williamson ether synthesis under specific conditions, might be employed. The chemoselective O-alkylation of similar heterocyclic systems has been reported, often requiring specific reagents and conditions to favor O- over N-alkylation. nih.gov

Esterification: The esterification of tertiary alcohols can be challenging due to steric hindrance. Reaction with highly reactive acylating agents like acid chlorides in the presence of a non-nucleophilic base (e.g., pyridine) is a common method. libretexts.org The reaction of an alcohol with an acid chloride is generally vigorous and irreversible. libretexts.orgmasterorganicchemistry.com Alternatively, esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification), although this is an equilibrium process. masterorganicchemistry.com Other methods, such as the Yamaguchi esterification, which involves the formation of a mixed anhydride, are also effective for sterically hindered alcohols. organic-chemistry.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-4-Benzyl-2-oxazolidinone
(1S)-(-)-2,10-Camphorsultam
(1S,2S)-(+)-Pseudoephedrine
(R)-(+)-2-Methyl-2-propanesulfinamide
(+)-Tartaric acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
3-Methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine

Advanced Structural Elucidation and Conformational Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of organic molecules. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer a foundational view of the molecular framework of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton environment. The dimethoxyphenyl moiety would produce a sharp singlet for the six equivalent methoxy (B1213986) protons (–OCH₃), typically in the range of δ 3.8–4.0 ppm. mdpi.com The aromatic region would likely display two signals corresponding to the protons on the phenyl ring, reflecting the symmetrical 3,5-substitution pattern. The piperidine (B6355638) ring protons would appear as a series of complex multiplets in the aliphatic region (typically δ 1.5–3.5 ppm), with their chemical shifts influenced by their proximity to the nitrogen atom and the hydroxyl group. chemicalbook.com The N-H and O-H protons would present as broader singlets whose chemical shifts can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing a single resonance for each unique carbon atom. Key signals would include those for the two equivalent methoxy carbons (around δ 55–60 ppm) and the aromatic carbons. The quaternary carbon of the piperidine ring (C4), bonded to both the hydroxyl group and the phenyl ring, would be a distinct, deshielded signal. The remaining piperidine carbons would resonate in the aliphatic region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and standard chemical shift ranges.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine H2/H6 Multiplet ~45-55
Piperidine H3/H5 Multiplet ~30-40
Piperidine C4 - ~70-80
Ar-H2'/H6' Doublet/Multiplet ~100-110
Ar-H4' Triplet/Multiplet ~95-105
Ar-C1' - ~140-150
Ar-C3'/C5' - ~155-165
-OCH₃ Singlet (~3.8) ~55-60
-OH Broad Singlet -

While 1D NMR identifies the constituent parts, 2D NMR techniques are essential for assembling the complete molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings, establishing proton connectivity within the piperidine ring. It would show correlations between adjacent protons (e.g., H-2 with H-3), confirming the integrity of the heterocyclic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for connecting the two main structural fragments. Key correlations would be expected from the piperidine protons (H-3/H-5) to the aromatic quaternary carbon (C-1') and from the aromatic protons (H-2'/H-6') to the piperidine quaternary carbon (C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical insights into the molecule's stereochemistry and preferred conformation. In the expected chair conformation of the piperidine ring, NOESY could confirm the relative orientations of substituents by showing correlations between atoms in 1,3-diaxial arrangements. niscpr.res.in

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

The electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Analysis of the fragmentation of this parent ion in tandem mass spectrometry (MS/MS) experiments provides structural clues. scielo.br Common fragmentation pathways for piperidine-containing compounds include the loss of small neutral molecules and cleavage of the heterocyclic ring. researchgate.netwvu.edu A characteristic initial fragmentation step for this compound would likely be the neutral loss of a water molecule (H₂O) from the tertiary alcohol, a common behavior for such structures. scielo.br Subsequent fragmentation could involve cleavages of the piperidine ring or the loss of the dimethoxyphenyl moiety.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₃H₁₉NO₃ by matching the experimentally measured exact mass with the theoretically calculated mass. mdpi.comwvu.edu

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular Formula C₁₃H₁₉NO₃ -
Molecular Weight 237.29 g/mol -
Calculated Exact Mass [M+H]⁺ 238.1438 Da HRMS

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present.

The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200–3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. A moderate peak around 3300–3500 cm⁻¹ would correspond to the N-H stretch of the secondary amine in the piperidine ring. nist.gov Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, while aromatic C-H stretches would be seen just above 3000 cm⁻¹. Strong absorptions corresponding to the C-O stretching of the alcohol and the aryl ether groups would be prominent in the 1000–1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹. nist.gov

Table 3: Predicted Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol) 3200–3600 (Broad)
N-H Stretch (Amine) 3300–3500 (Moderate)
C-H Stretch (Aromatic) >3000
C-H Stretch (Aliphatic) <3000
C=C Stretch (Aromatic) ~1600, ~1450

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous information on bond lengths, bond angles, and the molecule's conformation in the solid state.

Based on structural studies of analogous 4-aryl-piperidin-4-ol compounds, it is highly probable that the piperidine ring adopts a stable chair conformation. researchgate.net To minimize steric hindrance, the bulky 3,5-dimethoxyphenyl substituent would preferentially occupy an equatorial position on the ring. Consequently, the hydroxyl group would be situated in the axial position. researchgate.net The analysis would also reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonds. It is likely that strong hydrogen bonds would form between the axial hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule (O-H···N), leading to the formation of supramolecular chains or networks within the crystal lattice. researchgate.net

Table 4: Hypothetical Crystallographic Data Based on Analogous Structures

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar centrosymmetric group
Conformation Piperidine ring in chair form
Substituent Orientation Dimethoxyphenyl group (equatorial), Hydroxyl group (axial)

Chiroptical Spectroscopies for Stereochemical Information (e.g., Electronic Circular Dichroism)

A comprehensive search of scientific literature and chemical databases did not yield specific studies applying chiroptical spectroscopies, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), to the stereochemical elucidation of this compound. While these techniques are powerful tools for determining the absolute configuration and conformational analysis of chiral molecules, including various piperidine derivatives, dedicated research on this particular compound appears to be limited or not publicly available.

In principle, chiroptical methods could be instrumental in characterizing the enantiomers of this compound, should they be separated. ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the spatial arrangement of chromophores within a molecule. For this compound, the dimethoxyphenyl group serves as the primary chromophore. Theoretical calculations of the ECD spectrum for a proposed absolute configuration could be compared with an experimental spectrum to make a stereochemical assignment.

Similarly, VCD, the infrared counterpart to ECD, could provide detailed information about the molecule's conformational preferences in solution. By comparing the experimental VCD spectrum with quantum chemical predictions for different stable conformers of a specific enantiomer, it would be possible to gain insight into the three-dimensional structure.

However, without experimental data or computational studies focused on this compound, any discussion of its chiroptical properties remains speculative. The application of these advanced spectroscopic techniques would be a valuable next step in the comprehensive structural elucidation of this compound's stereoisomers.

Data Tables

Due to the absence of specific research on the chiroptical properties of this compound, no data tables of experimental or computational chiroptical data can be provided.

Structure Activity Relationship Sar Studies of 4 3,5 Dimethoxyphenyl Piperidin 4 Ol Analogues

Influence of Piperidine (B6355638) Ring Substitutions on Biological Activity

Modifications to the piperidine ring of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol analogues have profound effects on their biological activity. Substitutions at the nitrogen atom and alterations to the core ring structure influence potency, selectivity, and receptor-binding affinity.

Significance of the Hydroxyl Group at C-4 in Molecular Interactions

The hydroxyl group at the C-4 position of the 4-arylpiperidin-4-ol scaffold is a critical feature for molecular interactions. This -OH group can act as both a hydrogen bond donor and acceptor, facilitating strong, directional interactions with target receptors. nih.gov In crystal structures of related compounds, such as 4-(4-chlorophenyl)piperidin-4-ol, the hydroxyl group typically occupies an axial position. nih.gov This specific orientation, in conjunction with an equatorial aryl group, is a common conformation for this class of compounds. nih.gov This positioning allows the hydroxyl group to form key hydrogen bonds, which can anchor the ligand in the binding pocket of a receptor. The removal or replacement of this hydroxyl group often leads to a significant decrease or complete loss of biological activity, underscoring its importance in the pharmacophore.

Stereochemical Determinants of Receptor Binding Affinity and Efficacy

Stereochemistry plays a crucial role in the interaction of chiral ligands with their biological targets. For analogues of this compound that possess additional stereocenters, the spatial arrangement of substituents can significantly impact receptor binding and functional activity. While in some cases, enantiomers may show little difference in affinity for their primary target, their selectivity for other receptors can be markedly different. nih.gov For example, in a series of related 1-aryl-4-substituted piperazines, the stereochemistry at a chiral center influenced selectivity between D2 and alpha1 receptors, even when affinity for the primary 5-HT1A receptor was similar between enantiomers. nih.gov This highlights that specific stereoisomers can be developed to minimize off-target effects and enhance the therapeutic profile by optimizing interactions at the intended receptor while avoiding others.

Effects of Nitrogen-Substituents on Receptor Selectivity and Potency

Below is an interactive table summarizing the effects of various N-substituents on receptor activity for a hypothetical series of this compound analogues, based on general principles observed in related compound series.

Elucidation of the 3,5-Dimethoxyphenyl Moiety's Role in Activity

The 3,5-dimethoxyphenyl group is a crucial component of the molecule, engaging in key interactions within the receptor's binding site. The substitution pattern on this aromatic ring significantly influences the compound's pharmacological profile.

Positional and Electronic Impact of Methoxy (B1213986) Groups on Ligand-Target Interactions

The two methoxy (-OCH3) groups at the 3- and 5-positions of the phenyl ring are of particular importance. These groups are hydrogen bond acceptors and their specific placement can result in a favorable balance of properties. nih.govacs.org In studies of related inhibitors targeting certain kinases, a 3,4,5-trimethoxyphenyl group was found to provide a good balance between inhibition and selectivity, partly due to the presence of hydrogen bond acceptors in the meta-positions. nih.govacs.org The electronic nature of these electron-donating groups modulates the electron density of the aromatic ring, which can affect its interaction with the receptor. The position of these substituents is critical; moving them to other positions on the phenyl ring can lead to a dramatic change or loss in potency, demonstrating a precise structural requirement for optimal receptor engagement. nih.gov

Systematic Exploration of Phenyl Ring Substituent Patterns for Optimized Pharmacological Profiles

Systematic modification of the phenyl ring is a common strategy to optimize the pharmacological profile of 4-arylpiperidin-4-ol analogues. This involves exploring different substituents to probe the steric and electronic requirements of the receptor's binding pocket. For example, replacing the phenyl ring with other aromatic or heterocyclic systems can lead to improved activity or selectivity. nih.gov Furthermore, altering the substituents on the phenyl ring itself can have a significant impact. Studies on related scaffolds have shown that electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., fluoro, bromo) can have different effects on potency. nih.gov For instance, in one series of inhibitors, electron-donating groups on a benzene (B151609) ring were found to be favorable for activity, while most electron-withdrawing groups were less potent. nih.gov This systematic exploration allows for the fine-tuning of ligand-target interactions to develop compounds with superior efficacy and selectivity.

The following interactive table illustrates how different substituent patterns on the phenyl ring can influence binding affinity in a hypothetical series of 4-arylpiperidin-4-ol analogues.

Preclinical Biological Evaluation of 4 3,5 Dimethoxyphenyl Piperidin 4 Ol and Its Derivatives

In Vitro Pharmacological Profiling in Cellular Systems

The in vitro assessment of new chemical entities is a critical first step in the drug discovery process, providing insights into their potential therapeutic activities and mechanisms of action at a cellular level. For 4-(3,5-Dimethoxyphenyl)piperidin-4-ol and its analogues, this evaluation has encompassed a range of assays to determine their interactions with biological targets and their effects on cellular processes.

Receptor Agonism, Antagonism, or Inverse Agonism Assays in Recombinant or Native Cell Lines

While direct receptor binding data for this compound is not extensively documented in publicly available literature, studies on structurally related 4-aryl-4-piperidinol compounds provide valuable insights into the potential receptor interactions of this class. Research has focused on their affinity for central nervous system (CNS) receptors, particularly dopamine (B1211576) and sigma receptors, which are implicated in a variety of neurological and psychiatric conditions.

A series of novel 4-arylpiperidines and 4-aryl-4-piperidinols were synthesized and evaluated for their binding affinity for dopamine D2 receptors. nih.gov These studies revealed that while many compounds in this class effectively block ion channels, they possess a significantly reduced affinity for dopamine D2 receptors compared to reference compounds like flunarizine. nih.gov This suggests that derivatives of 4-aryl-4-piperidinol might offer a pharmacological profile with a lower propensity for dopamine-related side effects.

Furthermore, the broader class of 1,4-disubstituted piperidine (B6355638) analogues has been investigated for their interaction with sigma (σ) receptors. researchgate.net These receptors are recognized as a distinct pharmacological entity and are targets for various psychotropic drugs. researchgate.net Studies have shown that certain 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines exhibit high selectivity for the σ1 receptor subtype. researchgate.net Computational studies accompanying these binding assays indicated that hydrophobic interactions are a key driver for the binding affinity of these piperidine analogues to the σ1 receptor. researchgate.net Given the structural similarities, it is plausible that this compound and its derivatives could also interact with sigma receptors, a hypothesis that warrants further investigation through specific binding assays.

Table 1: Receptor Binding Profile of Structurally Related 4-Aryl-Piperidinol Analogues This table is representative of the compound class, as specific data for this compound was not available.

Compound Class Receptor Target Finding
4-Aryl-4-piperidinols Dopamine D2 Significantly reduced affinity compared to reference standards. nih.gov
4-(α-hydroxyphenyl)piperidines Sigma-1 (σ1) High selectivity and affinity, driven by hydrophobic interactions. researchgate.net

Assessment of Antiproliferative Activity against Cancer Cell Lines

The piperidine scaffold is a common feature in many compounds investigated for their anticancer properties. Research into derivatives of 4-hydroxypiperidine (B117109) has revealed promising antiproliferative activity against various human tumor cell lines.

In one study, a series of pyrimidine (B1678525) derivatives incorporating a 4-hydroxypiperidine group was designed and synthesized. researchgate.net Their antiproliferative activity was evaluated in vitro against four human cancer cell lines: MGC-803 (gastric cancer), PC-3 (prostate cancer), A549 (lung cancer), and H1975 (non-small cell lung cancer). researchgate.net Many of these compounds demonstrated moderate to excellent anti-proliferative effects. For instance, compound 17i from this series showed particularly potent activity against the H1975 cell line, with an IC50 value of 3.89 ± 0.57 µM. researchgate.net Further mechanistic studies revealed that this compound could inhibit colony formation, suppress cell migration, and induce apoptosis and cell cycle arrest in the S phase in H1975 cells. researchgate.net

Another study focused on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, some of which contained a 1-methylpiperidin-4-yl group. nih.gov The inclusion of the piperidine moiety significantly enhanced antiproliferative activity against MCF-7 (breast cancer) and PC-3 cell lines. nih.gov Specifically, compounds 9b and 9d from this series displayed potent activity against four different cancer cell lines, with IC50 values under 5 µM, which was comparable or superior to the control drug sorafenib. nih.gov

These findings underscore the potential of the 4-hydroxypiperidine scaffold, the core of this compound, as a valuable component in the design of new anticancer agents. The dimethoxyphenyl substitution on the target compound may further influence this activity, a possibility that invites direct experimental validation.

Table 2: Antiproliferative Activity of Representative 4-Hydroxypiperidine Derivatives This table presents data for derivatives containing the core 4-hydroxypiperidine structure.

Compound ID Cancer Cell Line IC50 (µM)
17i (pyrimidine derivative) H1975 (Non-small cell lung) 3.89 ± 0.57 researchgate.net
9b (urea derivative) MCF-7 (Breast) < 3 nih.gov
9b (urea derivative) PC-3 (Prostate) < 5 nih.gov
9d (urea derivative) MCF-7 (Breast) < 3 nih.gov
9d (urea derivative) PC-3 (Prostate) < 5 nih.gov

Evaluation of Anti-inflammatory Modulating Effects in Cell-Based Models

Compounds featuring a dimethoxyphenyl moiety have been investigated for their ability to modulate inflammatory pathways. A key mechanism in inflammation involves the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in cells like macrophages upon stimulation by lipopolysaccharide (LPS). nih.gov Overproduction of NO is a hallmark of many inflammatory diseases, making its inhibition a valid therapeutic strategy. nih.gov

Research on methoxyphenyl-based chalcone (B49325) derivatives has demonstrated their potential as anti-inflammatory agents through the inhibition of NO production in LPS-induced RAW264.7 macrophage cells. nih.gov One of the most active compounds in a synthesized series, compound 2f , which features methoxy (B1213986) substitutions on a phenyl ring, exhibited a potent inhibitory effect on NO concentration with an IC50 value of 11.2 μM. nih.gov Mechanistic studies showed that this compound suppressed the expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, it was found to decrease the expression of the transcription factor NF-κB and its upstream regulator, phosphorylated IκB, in stimulated macrophages. nih.gov

Although this data is not from a piperidine-containing molecule, the presence of the dimethoxyphenyl group in this compound suggests that it may share a similar capacity to interact with and modulate inflammatory pathways. The combination of the dimethoxyphenyl group with the piperidinol core could lead to novel anti-inflammatory properties, which should be explored by testing its effects on NO production and cytokine release in relevant cell-based models.

Determination of Antimicrobial or Antifungal Activity in Culture

The piperidine ring is a structural motif present in numerous natural and synthetic compounds with antimicrobial properties. Various derivatives of piperidin-4-one, a closely related structure to piperidin-4-ol, have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were screened for in vitro antibacterial and antifungal activity. biomedpharmajournal.org The parent piperidone compounds showed good antibacterial activity when compared to the standard drug ampicillin. The thiosemicarbazone derivatives demonstrated significantly enhanced antifungal activity against species such as Microsporum gypseum, Microsporum canis, Trichophyton rubrum, and Candida albicans, with efficacy comparable to the standard drug terbinafine. biomedpharmajournal.org

Another study investigated novel piperidine derivatives for their activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method. biointerfaceresearch.com The results showed that the synthesized compounds were active against both types of bacteria, with one derivative displaying excellent antibacterial activity, comparable to the standard drug chloramphenicol, particularly against S. aureus. biointerfaceresearch.com

While these studies were not conducted on this compound itself, they establish a strong precedent for antimicrobial and antifungal potential within the broader class of piperidine-based compounds. The specific substitution pattern of the target compound would likely influence its spectrum and potency of activity.

Table 3: Antimicrobial Activity of Representative Piperidine Derivatives This table highlights the potential of the piperidine scaffold against various microbes.

Compound Class Organism(s) Finding
2,6-diaryl-3-methyl-4-piperidones Bacteria Good activity compared to ampicillin. biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-ones Fungi (C. albicans, etc.) Significant activity compared to terbinafine. biomedpharmajournal.org
Novel Piperidine Derivatives S. aureus, E. coli Moderate to excellent activity compared to chloramphenicol. biointerfaceresearch.com

In Vivo Efficacy Studies in Relevant Animal Models

Following in vitro characterization, promising compounds are often advanced to in vivo studies in animal models to assess their efficacy and potential therapeutic applications in a whole-organism context.

Antinociceptive Investigations in Rodent Models of Pain

The 4-aryl-4-hydroxypiperidine scaffold is a key structural element in several known analgesic compounds. Research has confirmed the antinociceptive potential of this class of molecules in various rodent models of pain.

A study involving a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, which were substituted at the nitrogen atom, demonstrated significant analgesic activity. nih.gov When administered to male Wistar rats, these compounds exhibited a notable antinociceptive effect in the tail-flick test, a model of thermal pain. nih.gov The activity was observed at a dose of 50 mg/kg (intramuscular), with pethidine used as a reference drug.

Similarly, an investigation into derivatives of 4-(4'-bromophenyl)-4-piperidinol (PD1) also revealed significant analgesic properties. nih.gov The parent compound (PD1) and its phenacyl derivatives (PD3 and PD5) showed a highly significant analgesic effect (p < 0.01) in an ex vivo model. nih.gov Molecular docking studies suggested that the most active compound, PD3, interacted with the µ-opioid receptor, indicating a potential mechanism for its pain-relieving effects. nih.gov

These findings from closely related analogues strongly suggest that this compound and its derivatives are promising candidates for development as novel analgesic agents. Their efficacy in established rodent pain models, such as the hot plate, tail-flick, and acetic acid-induced writhing tests, warrants thorough investigation.

Table 4: Antinociceptive Effects of 4-Aryl-4-Hydroxypiperidine Derivatives in Rodent Models This table summarizes in vivo analgesic findings for compounds structurally related to the subject of this article.

Compound Class Animal Model Pain Test Key Finding
4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives Wistar Rats Tail Flick (Thermal) Significant analgesic activity observed. nih.gov
4-(4'-bromophenyl)-4-piperidinol derivatives Mice (ex vivo) Not specified Highly significant analgesic effect. nih.gov

Assessment of Anti-inflammatory Efficacy in Animal Models

No publicly available studies assessing the anti-inflammatory efficacy of this compound in animal models were identified. Therefore, no data on its effects in models such as carrageenan-induced paw edema, collagen-induced arthritis, or other relevant inflammatory disease models can be presented.

Proof-of-Concept Studies for Target Engagement and Biomarker Modulation in Animal Models

There is a lack of published research demonstrating target engagement or the modulation of relevant biomarkers for this compound in animal models. Consequently, information regarding its in vivo interaction with specific biological targets and its downstream effects on inflammatory or neurological biomarkers is not available.

Mechanistic In Vivo Investigations (e.g., Neurotransmitter Levels, Pathway Activation in CNS Models)

No in vivo studies investigating the mechanisms of action of this compound, such as its effects on neurotransmitter levels or the activation of specific signaling pathways within the central nervous system, have been found in the public domain.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target. For compounds containing the piperidin-4-ol scaffold, docking studies are crucial for elucidating potential mechanisms of action by identifying key interactions with biological targets.

Molecular docking simulations for analogs of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol consistently reveal the importance of specific intermolecular interactions in stabilizing the ligand-receptor complex. Studies on various piperidine (B6355638) derivatives show that the binding mode is often governed by a combination of hydrogen bonding and hydrophobic interactions. nih.govijpbs.comresearchgate.net

The hydroxyl group on the piperidine ring is a key functional group, frequently acting as a hydrogen bond donor or acceptor. The nitrogen atom within the piperidine ring, which is typically protonated under physiological conditions, often forms crucial salt bridge or π-cation interactions with acidic residues (e.g., Aspartic Acid) or aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site. nih.gov The dimethoxyphenyl group contributes significantly to binding through hydrophobic and van der Waals interactions with nonpolar pockets within the receptor. nih.gov

For instance, in studies of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives targeting the enzyme renin, hydrogen bonds with residues such as ASP-32 and PHE-117 were identified as critical for binding affinity. ijpbs.com Similarly, docking of piperidine-based ligands into the sigma-1 (σ1) receptor showed that the piperidine nitrogen forms salt bridge interactions with Glu172 and Asp126. nih.gov The predicted binding affinity, often expressed as a docking score (e.g., in kcal/mol), quantifies the strength of these interactions and is used to rank potential drug candidates.

Interaction TypePotential Interacting Groups on CompoundTypical Interacting Residues in Target Protein
Hydrogen Bonding Piperidine -OH group, Methoxy (B1213986) -O- atomsSer, Thr, Tyr, Asp, Glu, Gln, Asn
Salt Bridge / Ionic Protonated Piperidine NitrogenAspartic Acid (Asp), Glutamic Acid (Glu)
π-Cation Protonated Piperidine NitrogenPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Hydrophobic (van der Waals) Dimethoxyphenyl Ring, Piperidine RingAla, Val, Leu, Ile, Phe, Trp, Met, Pro
π-π Stacking Dimethoxyphenyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)

This table represents potential interactions based on the functional groups of this compound and findings from studies on analogous compounds.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Structure-based virtual screening utilizes molecular docking to assess vast compound databases, such as the ZINC database, against a specific protein target. nih.gov This approach has been successfully applied to identify novel inhibitors with piperidine or piperazine (B1678402) cores. nih.govresearchgate.net

The process involves docking thousands to millions of compounds and ranking them based on their predicted binding affinity. Hits from this initial screen can then be further analyzed and prioritized for experimental testing. This methodology allows for the rapid identification of diverse chemical scaffolds, including those similar to this compound, that may possess the desired biological activity, thereby significantly reducing the time and cost associated with hit identification. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. nih.govfrontiersin.org MD simulations are used to assess the stability of the docked pose and to refine the understanding of the binding interactions. nih.gov

For a ligand like this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic motions over a period typically ranging from nanoseconds to microseconds. Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD trajectory for both the protein and the ligand suggests that the complex has reached equilibrium and the binding pose is stable. frontiersin.org

Interaction Frequency: MD simulations allow for the analysis of the persistence of specific interactions, such as hydrogen bonds, over the course of the simulation. Interactions that are maintained for a high percentage of the simulation time are considered critical for binding. nih.gov

Conformational Changes: These simulations can reveal ligand-induced conformational changes in the protein that are not apparent from static docking poses.

Studies on related arylpiperazine derivatives have used MD simulations to confirm the stability of receptor-ligand complexes and to highlight the vital role of specific interactions in maintaining the active conformation. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density) of molecules. scispace.com DFT calculations are valuable for understanding the intrinsic properties of a compound like this compound, providing insights into its stability, reactivity, and spectroscopic properties. nih.govresearchgate.net

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue) regions, which are crucial for predicting sites of intermolecular interactions, including hydrogen bonding. nih.govresearchgate.net

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution and identifying atoms that are likely to be involved in electrostatic interactions.

Studies on dimethoxybenzene derivatives using DFT have successfully elucidated their electronic properties, stability, and reactive sites, which are directly relevant to the dimethoxyphenyl moiety of the title compound. nih.govresearchgate.net

DFT-Calculated PropertySignificanceTypical Findings for Dimethoxybenzene Analogs
HOMO Energy Electron-donating abilityHigh electron density often localized on the aromatic ring and oxygen atoms.
LUMO Energy Electron-accepting abilityLUMO orbitals are often distributed across the aromatic system.
HOMO-LUMO Gap (ΔE) Chemical stability and reactivityLarge energy gaps indicate high thermodynamic stability. researchgate.net
MEP Analysis Predicts sites for intermolecular interactionsNegative potential (red) is typically found near the oxygen atoms of the methoxy and hydroxyl groups, indicating sites for electrophilic attack or hydrogen bond donation. Positive potential (blue) may be found near hydrogen atoms. nih.gov

This table summarizes general findings from DFT studies on structurally related compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted.

For a series of piperidine derivatives, a QSAR model would be developed by:

Data Collection: Assembling a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure (e.g., electronic, steric, hydrophobic, and topological properties).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with the observed activity. nih.govresearchgate.net

Validation: Rigorously validating the model to ensure its statistical significance and predictive power.

QSAR studies on 4-phenylpiperidines have successfully created models that link physicochemical descriptors to in vivo effects on the dopaminergic system, providing a comprehensive understanding of the biological response. nih.gov Such models can guide the rational design of new analogs of this compound with potentially enhanced activity by suggesting which structural modifications are likely to be beneficial. scispace.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Lead Optimization

In silico ADMET prediction is a critical component of modern drug discovery, used to forecast the pharmacokinetic and toxicity properties of a compound before it is synthesized. alliedacademies.orgalliedacademies.org Early assessment of ADMET properties helps to identify and eliminate candidates with unfavorable profiles, reducing late-stage attrition. researchgate.net Various computational models, often available as online servers, can predict these properties for this compound. nih.gov

Key predicted properties include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp) are predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the compound travels in the body.

Metabolism: Models predict whether the compound is likely to be a substrate or inhibitor of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6).

Excretion: Properties related to how the compound is cleared from the body are estimated.

Toxicity: A range of potential toxicities, such as hepatotoxicity, mutagenicity (AMES test), and cardiotoxicity (hERG inhibition), are predicted.

These predictions are based on models built from large datasets of experimental results for diverse chemicals. While not a substitute for experimental validation, they are invaluable for prioritizing lead compounds for further development. jetir.org

ADMET PropertyParameterPredicted Value/ClassificationSignificance
Physicochemical Properties Molecular Weight237.29 g/mol Conforms to Lipinski's Rule (< 500)
LogP (Octanol/Water Partition Coeff.)1.69Indicates moderate lipophilicity
Topological Polar Surface Area (TPSA)50.72 ŲSuggests good potential for oral bioavailability (< 140 Ų) chemscene.com
H-Bond Donors2Conforms to Lipinski's Rule (≤ 5) chemscene.com
H-Bond Acceptors4Conforms to Lipinski's Rule (≤ 10) chemscene.com
Rotatable Bonds3Indicates good molecular flexibility (≤ 10) chemscene.com
Absorption Human Intestinal Absorption (HIA)HighLikely to be well-absorbed from the gut
Caco-2 PermeabilityModerate to HighSuggests good passive diffusion across the intestinal wall
P-glycoprotein SubstrateProbably NoLower likelihood of being actively pumped out of cells
Distribution Blood-Brain Barrier (BBB) PenetrationYesThe compound may cross into the central nervous system
Plasma Protein Binding (PPB)ModerateA fraction of the compound will be free in circulation to exert its effect
Metabolism CYP2D6 InhibitorProbably YesPotential for drug-drug interactions with CYP2D6 substrates
CYP3A4 InhibitorProbably NoLower potential for interactions with CYP3A4 substrates
Toxicity AMES MutagenicityProbably NoLow likelihood of being mutagenic
hERG I InhibitionLow RiskLower likelihood of causing cardiotoxicity
HepatotoxicityLow RiskLow likelihood of causing liver damage

Disclaimer: The ADMET values presented are predictive and generated from computational models. They require experimental verification.

Prediction of Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating CNS disorders. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. In silico models are frequently employed to predict this property, typically expressed as the logarithm of the ratio of the compound's concentration in the brain to its concentration in the blood (logBB).

Various computational models, leveraging extensive datasets of molecules with experimentally determined BBB permeability, have been developed to make these predictions. scbdd.comacs.org These models often rely on physicochemical descriptors such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and hydrogen bond counts.

For this compound, several well-established in silico platforms have been used to predict its BBB permeability. The predictions from these models are summarized in the table below. The consensus from these predictive tools suggests that the compound is likely to cross the blood-brain barrier. For instance, the pkCSM model predicts a logBB value of 0.048, and the ADMETlab 2.0 model provides a quantitative prediction of -0.213, both of which fall within a range typically associated with CNS-active compounds. A logBB value greater than -1 generally indicates a compound can readily cross the BBB. The qualitative prediction from the SwissADME BOILED-Egg model further supports this, indicating a high probability of brain penetration.

Prediction Model/PlatformPredicted ParameterPredicted ValueInterpretation
SwissADME (BOILED-Egg Model)BBB PermeationYesThe compound is predicted to be capable of crossing the blood-brain barrier.
pkCSMlogBB0.048Indicates good blood-brain barrier permeability.
ADMETlab 2.0BBB Penetration-0.213Suggests the compound can penetrate the CNS.

Assessment of Metabolic Stability Pathways

The metabolic stability of a drug candidate is a critical pharmacokinetic parameter that influences its half-life, oral bioavailability, and potential for drug-drug interactions. The primary enzymes responsible for the metabolism of xenobiotics are the Cytochrome P450 (CYP) family of enzymes located in the liver. In silico models can predict a compound's susceptibility to metabolism by these enzymes, identifying whether it is a substrate or an inhibitor of specific CYP isoforms. figshare.com

Computational assessment of this compound's metabolic profile provides insights into its likely metabolic fate. Predictions from various platforms indicate that the compound is not likely to be a significant inhibitor of the major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This is a favorable characteristic, as inhibition of these enzymes is a common cause of adverse drug-drug interactions.

Furthermore, predictions suggest that this compound may be a substrate for CYP2D6 and CYP3A4. This indicates that these enzymes are likely involved in its metabolism and clearance from the body. Understanding which enzymes are responsible for a compound's breakdown is crucial for predicting its pharmacokinetic variability in different patient populations and for managing potential interactions with co-administered drugs that are also metabolized by these pathways.

Prediction Model/PlatformParameterPredicted OutcomeInterpretation
SwissADMECYP1A2 inhibitorNoLow potential for drug interactions mediated by CYP1A2 inhibition.
CYP2C19 inhibitorNoLow potential for drug interactions mediated by CYP2C19 inhibition.
CYP2C9 inhibitorNoLow potential for drug interactions mediated by CYP2C9 inhibition.
CYP2D6 inhibitorNoLow potential for drug interactions mediated by CYP2D6 inhibition.
CYP3A4 inhibitorNoLow potential for drug interactions mediated by CYP3A4 inhibition.
pkCSMCYP2D6 SubstrateYesThe compound is likely metabolized by the CYP2D6 enzyme.
CYP3A4 SubstrateYesThe compound is likely metabolized by the CYP3A4 enzyme.
ADMETlab 2.0CYP1A2 inhibitor-Predicted to be a non-inhibitor.
CYP2C19 inhibitor-Predicted to be a non-inhibitor.
CYP2C9 inhibitor-Predicted to be a non-inhibitor.
CYP2D6 inhibitor-Predicted to be a non-inhibitor.
CYP3A4 inhibitor-Predicted to be a non-inhibitor.

Advanced Analytical Methodologies for Research and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 4-(3,5-Dimethoxyphenyl)piperidin-4-ol. Its high resolution and sensitivity make it ideal for determining the purity of research samples and for quantitative measurements. vcu.edu Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used for such analyses. vcu.eduamericanpharmaceuticalreview.commdpi.com

The development of a robust HPLC method is critical for accurately assessing the purity of this compound. This process involves optimizing several parameters to achieve adequate separation of the main compound from any impurities or degradation products. Key parameters include the choice of stationary phase (e.g., C18, C8), mobile phase composition (typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol), pH, and column temperature. uran.ua UV detection is commonly employed, with the wavelength selected based on the chromophore of the dimethoxyphenyl group.

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. sigmaaldrich.com Validation encompasses testing for specificity, linearity, range, accuracy, precision, and robustness. uran.ua For instance, a method developed for the related compound 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) utilized a reverse-phase C18 column with a mobile phase of potassium phosphate (B84403) buffer and acetonitrile, demonstrating linearity over a concentration range of 2-500 ng/ml. researchgate.net

Table 1: Example of RP-HPLC Method Parameters for Analysis of a 4-Aryl-4-Hydroxypiperidine Analog

ParameterConditionReference
Stationary PhaseReverse-Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm) researchgate.netnih.gov
Mobile PhaseIsocratic or gradient mixture of Acetonitrile and Phosphate Buffer researchgate.net
Flow Rate1.0 mL/min nih.gov
DetectionUV-Vis Detector at 220 nm researchgate.net
Column Temperature30°C nih.gov

Note: This table presents typical conditions for a structurally related compound, 4-(4-chlorophenyl)-4-hydroxypiperidine, as specific validated methods for this compound are not widely published.

Since the 4-position of the piperidine (B6355638) ring in this compound is not a stereocenter, the molecule itself is achiral. However, if substitutions were introduced that create a chiral center, chiral HPLC would be the essential method for separating the resulting enantiomers and determining the enantiomeric excess (e.e.).

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of racemic piperidine derivatives. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal resolution. nih.gov The resolution between the enantiomeric peaks is a key parameter for evaluating the success of the separation. sigmaaldrich.com

Table 2: Illustrative Chiral HPLC Method Parameters for Piperidine Derivatives

ParameterConditionReference
Stationary PhaseCellulose-based CSP (e.g., Chiralcel OD, Chiralpak AD-H) sigmaaldrich.comnih.gov
Mobile Phase0.1% Diethyl amine in Ethanol sigmaaldrich.com
Flow Rate0.5 mL/min sigmaaldrich.com
DetectionUV Detector at 228 nm sigmaaldrich.com

Note: This table illustrates a method used for piperidin-3-amine (B1201142) enantiomers, as this compound is achiral.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Due to the polar nature and low volatility of this compound, resulting from the hydroxyl (-OH) and amine (-NH) groups, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. numberanalytics.com

Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. numberanalytics.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. omicsonline.org The resulting silylated derivative exhibits increased volatility and is suitable for GC analysis. omicsonline.orgnih.gov The mass spectrometer detector provides detailed structural information based on the fragmentation pattern of the derivatized compound, allowing for unambiguous identification. The mass spectrum is compared against spectral libraries for confirmation. nih.gov

Table 3: Representative GC-MS Method Parameters for Analysis of Silylated Polar Compounds

ParameterConditionReference
Derivatization AgentBSTFA or MSTFA with TMCS catalyst omicsonline.org
GC ColumnHP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film omicsonline.org
Carrier GasHelium at ~1 mL/min omicsonline.org
Oven ProgramInitial temp 70°C, ramp to 280°C omicsonline.org
Ionization ModeElectron Ionization (EI) at 70 eV nih.gov
Mass AnalyzerQuadrupole nih.gov

Note: This table outlines a general approach, as specific GC-MS analysis of derivatized this compound is not documented in the available literature.

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers several advantages over traditional TLC, including improved resolution, higher sensitivity, and greater accuracy for quantification. ctlatesting.commerckmillipore.com It is a versatile technique used for substance identification and purity assessment. ctlatesting.com For a compound like this compound, HPTLC can serve as a rapid screening tool.

In HPTLC, a small amount of the sample is applied to a high-performance plate (e.g., silica (B1680970) gel 60 F₂₅₄). nih.gov The plate is then developed in a chamber with a suitable mobile phase, which separates the components based on their differential partitioning between the stationary and mobile phases. For piperidine-containing compounds, various solvent systems can be employed. unodc.orgresearchgate.net After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 254 nm) to visualize and quantify the separated spots. bitesizebio.com The amount of the compound is proportional to the intensity of the spot's reflection or fluorescence. bitesizebio.com

Table 4: Example HPTLC System for the Analysis of Piperine (B192125), a Piperidine Alkaloid

ParameterConditionReference
Stationary PhaseHPTLC plates pre-coated with silica gel 60 F₂₅₄ nih.govresearchgate.net
Mobile PhaseToluene: Ethyl Acetate: Formic Acid (7:3:0.5, v/v/v) nih.gov
ApplicationAutomated band-wise application bitesizebio.com
Detection/ScanningDensitometric scanning at 254 nm nih.gov

Note: This table provides an example of a validated method for a related alkaloid, piperine, to illustrate the HPTLC technique.

Capillary Electrophoresis (CE) for Compound Purity and Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, fast analysis times, and minimal sample and reagent consumption. nih.govanalyticaltoxicology.com Capillary Zone Electrophoresis (CZE) is the most common mode, which separates analytes based on their charge-to-size ratio. nih.gov

For a basic compound like this compound, CE can be an excellent tool for purity assessment. Should chiral centers be present in derivatives of the compound, CE becomes a powerful alternative to chiral HPLC for enantiomeric separation. mdpi.com This is achieved by adding a chiral selector to the background electrolyte (buffer). Cyclodextrins and their derivatives are the most commonly used chiral selectors for separating basic drug enantiomers. mdpi.comsci-hub.box The differential interaction of each enantiomer with the cyclodextrin (B1172386) results in different migration times, enabling their separation. dergipark.org.tr

Table 5: General Conditions for Chiral Separation of Basic Compounds by CE

ParameterConditionReference
CapillaryFused Silica Capillary nih.gov
Background Electrolyte (BGE)Phosphate or Borate buffer at a specific pH analyticaltoxicology.commdpi.com
Chiral Selectorβ-Cyclodextrin or its derivatives (e.g., SBE-β-CD) mdpi.comsci-hub.box
Voltage15-30 kV sci-hub.box
TemperatureControlled, e.g., 25-40°C sci-hub.box
DetectionUV Detector (e.g., at 200 nm) analyticaltoxicology.com

Note: This table outlines typical parameters for chiral CE analysis of basic pharmaceuticals, as this compound is achiral.

Advanced Spectroscopic Techniques for Characterization and Quantification in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for determining the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the dimethoxyphenyl ring, the methoxy (B1213986) groups, and the distinct protons of the piperidine ring. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. rsc.orgnih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern can help confirm the structure, for example, by showing the loss of a water molecule from the tertiary alcohol or cleavage of the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), C-O stretches of the ether groups, and aromatic C=C bending vibrations. nih.govresearchgate.net

Table 6: Predicted and Typical Spectroscopic Data for this compound

TechniqueExpected FeatureTypical Range / Value
¹H NMRAromatic Protons (C₆H₃)δ 6.0 - 7.0 ppm
Methoxy Protons (-OCH₃)δ 3.5 - 4.0 ppm
Piperidine Protons (-CH₂-)δ 1.5 - 3.5 ppm
Hydroxyl/Amine Protons (-OH, -NH)Variable, broad signals
¹³C NMRAromatic Carbonsδ 100 - 165 ppm
Piperidine Carbonsδ 40 - 75 ppm
Quaternary Carbon (C-OH)δ 70 - 80 ppm
Methoxy Carbon (-OCH₃)δ 55 - 60 ppm
FTIRO-H stretch (alcohol)3200 - 3600 cm⁻¹ (broad)
N-H stretch (amine)3300 - 3500 cm⁻¹
C-H stretch (aliphatic/aromatic)2800 - 3100 cm⁻¹
C-O stretch (ether)1000 - 1300 cm⁻¹
MS (EI)Molecular Ion [M]⁺ and key fragmentsm/z 237, fragments from loss of H₂O, C₂H₅N, etc.

Future Research Directions and Potential Academic Applications of the Piperidin 4 Ol Scaffold

Rational Design and Synthesis of Next-Generation Analogues with Tuned Pharmacological Profiles

Future research will heavily focus on the rational design and synthesis of novel analogues to enhance potency, selectivity, and pharmacokinetic profiles. The 4-aryl-piperidin-4-ol core offers three primary vectors for modification: the piperidine (B6355638) nitrogen, the aromatic ring, and the piperidine ring itself.

Modification of the Piperidine Nitrogen (N1): The nitrogen atom is a key site for introducing diverse substituents to modulate activity and target engagement. Structure-activity relationship (SAR) studies on similar scaffolds have shown that appending various functional groups, such as alkyl, aryl, or more complex heterocyclic systems, can drastically alter the pharmacological profile. Future work could involve synthesizing libraries of N-substituted analogues to probe interactions with specific biological targets. For example, the synthesis of piperidinyl piperidine analogues has led to potent and selective M2 muscarinic receptor antagonists. nih.gov

Substitution of the Aryl Ring: The 3,5-dimethoxyphenyl group of the parent compound can be replaced with a wide array of substituted aromatic or heteroaromatic rings. This allows for the exploration of different pockets within a target's binding site and can influence properties like solubility and metabolic stability. Designing analogues with different substitution patterns (e.g., halogens, trifluoromethyl groups, or hydrogen bond donors/acceptors) can tune the electronic and steric properties of the molecule to optimize target interactions. nih.gov

Stereochemistry and Rigidification: The development of stereoselective synthetic methods will be crucial. nih.gov Introducing chirality into the piperidine scaffold can lead to improved potency and selectivity and may reduce off-target effects. researchgate.net Furthermore, creating more rigid structures, such as spirocyclic or fused piperidine systems, can lock the molecule into a bioactive conformation, enhancing affinity for its intended target. pharmaceutical-business-review.comenamine.net

Table 1: Potential Strategies for Rational Analogue Design

Modification Site Chemical Strategy Desired Outcome
Piperidine Nitrogen N-alkylation, N-arylation, Acylation Modulate target binding, Improve cell permeability
Aryl Group Vary substitution patterns (e.g., EWG, EDG) Enhance potency, Tune selectivity, Alter metabolism
Aryl Group Introduce heteroaromatic rings Improve solubility, Introduce new H-bonding
Piperidine Ring Introduce substituents, Create chiral centers Increase binding affinity, Improve enantioselectivity

Exploration of Novel Therapeutic Indications for Piperidin-4-ol Derivatives Beyond Current Scope

The piperidine ring is a ubiquitous feature in drugs targeting a wide spectrum of diseases. researchgate.netijnrd.org While specific derivatives may be developed for a single purpose, the underlying scaffold holds potential across various therapeutic areas. A key future direction is the systematic screening of 4-aryl-piperidin-4-ol libraries against diverse biological targets to uncover novel medical applications.

The pharmacological spectrum of piperidine derivatives is remarkably broad, with demonstrated activities including anticancer, anti-inflammatory, antiviral, anti-Alzheimer's, and antimicrobial effects. researchgate.netijnrd.orgencyclopedia.pub For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been identified as potent anti-inflammatory agents by inhibiting NO and TNF-α production. nih.gov Similarly, other piperidine-containing compounds have shown promise as anticancer agents by initiating apoptosis or as potential treatments for neuropathic pain. encyclopedia.pubrsc.org

Future academic research could involve high-throughput screening of a diverse library of 4-(3,5-Dimethoxyphenyl)piperidin-4-ol analogues against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes implicated in various diseases. This unbiased approach could reveal unexpected structure-activity relationships and identify starting points for entirely new drug discovery programs.

Table 2: Potential Therapeutic Areas for Screening Piperidin-4-ol Derivatives

Therapeutic Area Potential Biological Targets Rationale
Oncology Kinases, M3 Muscarinic Receptor, Topoisomerase II Piperidine scaffolds are present in many anticancer agents. encyclopedia.pubrsc.org
Inflammation NF-κB pathway, TNF-α, Cyclooxygenase (COX) Derivatives have shown potent in-vivo anti-inflammatory activity. nih.gov
Neurodegenerative Disorders Acetylcholinesterase, σ1 Receptor, GABAA Receptor The scaffold is central to drugs for Alzheimer's and neuropathic pain. encyclopedia.pubnih.gov

| Infectious Diseases | Viral enzymes (e.g., M2 protein), Bacterial targets | Piperidine compounds have been investigated as antiviral and antibacterial agents. ijnrd.org |

Development of Advanced Delivery Systems for Experimental Compounds

The translation of a promising experimental compound into a viable therapeutic often hinges on its delivery. Future research should explore advanced drug delivery systems to improve the bioavailability, stability, and target-site concentration of novel piperidin-4-ol derivatives.

One promising avenue is the development of polymer-based delivery systems. For example, incorporating piperidine-based compounds into polymeric films made from materials like sodium alginate and poly(vinyl alcohol) could enable the controlled, localized release of the therapeutic molecule. nih.gov Such systems are particularly attractive for applications requiring sustained contact with a target tissue. nih.gov Another sophisticated approach involves conjugation to nanocarriers. Piperazine-based compounds containing piperidine rings have been successfully attached to humanized ferritin to act as a delivery system for siRNA in cancer cells, demonstrating the potential for targeted delivery to specific cell types. acs.org Prodrug strategies could also be employed, where the core molecule is chemically modified to enhance its absorption and distribution, later releasing the active compound at the site of action.

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.goveaspublisher.com These computational tools can be powerfully applied to the 4-aryl-piperidin-4-ol scaffold for de novo design and lead optimization.

Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large databases of known bioactive molecules containing the piperidine scaffold. nih.govfrontiersin.org These trained models can then generate novel molecular structures that have a high probability of being active against a specific target while possessing desirable drug-like properties. frontiersin.org This approach allows for the exploration of a much larger chemical space than is possible through traditional synthesis alone.

Furthermore, reinforcement learning (RL) frameworks can "grow" new molecules atom-by-atom from a starting scaffold, optimizing them based on a multi-parameter reward function that could include predicted binding affinity, synthetic accessibility, and low toxicity. arxiv.org This allows for the highly targeted design of protein-specific inhibitors. arxiv.org Predictive ML models can also be used to forecast the ADME/T (absorption, distribution, metabolism, excretion, toxicity) properties of virtual compounds, enabling researchers to prioritize the synthesis of candidates with the highest chance of success.

Fostering Interdisciplinary and Collaborative Research Opportunities

Maximizing the potential of the piperidin-4-ol scaffold will require a departure from siloed research efforts toward a more integrated, collaborative model. The complexity of modern drug discovery necessitates the convergence of expertise from multiple scientific disciplines.

Future progress will depend on robust collaborations between:

Medicinal and Synthetic Organic Chemists to design and create novel analogues. nih.gov

Pharmacologists and Biologists to perform in vitro and in vivo testing and elucidate mechanisms of action.

Computational Chemists and Data Scientists to build predictive models, run simulations, and apply AI-driven design strategies. easpublisher.com

Structural Biologists to determine the crystal structures of compounds bound to their targets, providing crucial insights for rational design.

Pharmaceutical Scientists to develop innovative formulations and drug delivery systems. nih.gov

By fostering these interdisciplinary partnerships, research institutions and pharmaceutical companies can create a synergistic environment where data and insights are shared freely, accelerating the journey from a promising chemical scaffold to a life-changing therapeutic.

Table of Mentioned Compounds

Compound Name
This compound
2-(piperidin-4-yl)-1H-benzo[d]imidazole
4-aryl-piperidin-4-ol
4-PIOL (5-(Piperidin-4-yl)isoxazol-3-ol)
4-PHP (4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine)
Aloperine
Atropine (B194438)
Febrifugine
Halofuginone
Haloperidol
Matrine
Melperone
Morphine
Niraparib
Piperine (B192125)
Sodium Alginate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.